1-Methyl-4-(prop-1-en-2-yl)benzene
Overview
Description
1-Methyl-4-(prop-1-en-2-yl)benzene, also known as p-cymene, is an organic compound with the molecular formula C10H12. It is a naturally occurring aromatic hydrocarbon found in essential oils of various plants, including cumin and thyme. This compound is characterized by a benzene ring substituted with a methyl group and an isopropenyl group, making it a member of the monoterpene family.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of monoterpenoids , which are often involved in interactions with various enzymes and receptors in the body.
Mode of Action
It is known that monoterpenoids can interact with biological targets through various mechanisms, such as modulation of enzyme activity or receptor binding
Biochemical Pathways
Monoterpenoids, in general, can influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
It has been noted that this compound can be analyzed using a reverse phase (rp) hplc method, which suggests that it may have certain properties relevant to its absorption, distribution, metabolism, and excretion (adme) .
Result of Action
As a monoterpenoid, it may have various effects depending on its specific interactions with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of alpha,p-Dimethylstyrene. For instance, its stability may be affected by light exposure . Additionally, factors such as pH and temperature could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Methyl-4-(prop-1-en-2-yl)benzene are not fully understood. As a monoterpenoid, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by its molecular structure, which includes a benzene ring and a propenyl group .
Cellular Effects
Monoterpenoids are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Like many chemical compounds, its effects could potentially vary with dosage, and high doses might lead to toxic or adverse effects .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. As a monoterpenoid, it could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(prop-1-en-2-yl)benzene can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of toluene with propylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Dehydrogenation of p-Cymene: Another method involves the dehydrogenation of p-cymene using a dehydrogenation catalyst such as chromium oxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of p-cymene. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-cymene hydroperoxide, which can further decompose to yield p-cresol and acetone.
Reduction: Hydrogenation of this compound can produce p-menthane.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation, leading to the formation of corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly used.
Major Products Formed:
Oxidation: p-Cresol and acetone.
Reduction: p-Menthane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Methyl-4-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other aromatic compounds and as a solvent in organic reactions.
Biology: The compound is studied for its antimicrobial and antioxidant properties, making it of interest in the development of natural preservatives.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals.
Comparison with Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)benzene can be compared with other similar compounds such as:
p-Cymene: A structural isomer with similar properties but different substitution patterns.
Limonene: Another monoterpene with a similar molecular formula but different ring structure.
Terpinene: A related compound with similar aromatic characteristics but different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to its isomers and other monoterpenes.
Properties
IUPAC Name |
1-methyl-4-prop-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8(2)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSLOZQEMPDGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27599-43-5 | |
Record name | Benzene, 1-methyl-4-(1-methylethenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27599-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7047564 | |
Record name | 1-Methyl-4-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless mobile liquid; citrusy-lemon like aroma | |
Record name | p-Mentha-1,3,5,8-tetraene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p,alpha-Dimethylstyrene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
186.00 to 189.00 °C. @ 760.00 mm Hg | |
Record name | p-Mentha-1,3,5,8-tetraene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | p,alpha-Dimethylstyrene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.846-0.854 | |
Record name | p,alpha-Dimethylstyrene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1195-32-0 | |
Record name | p-Cymenene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-alpha-Dimethyl styrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1195-32-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361058 | |
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Record name | Benzene, 1-methyl-4-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-4-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p,α-dimethylstyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-.ALPHA.-DIMETHYL STYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC8HY3OB86 | |
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Record name | p-Mentha-1,3,5,8-tetraene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-20 °C | |
Record name | p-Mentha-1,3,5,8-tetraene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the formation of 1-Methyl-4-(prop-1-en-2-yl)benzene relate to citral degradation?
A1: this compound, along with p-cymene-8-ol, has been identified as an intermediate compound in the degradation pathway of citral under acidic conditions. [, ] This degradation process leads to the formation of off-flavors, specifically p-methylacetophenone, which is undesirable in citral-containing beverages and food products. []
Q2: Can the formation of this compound from citral be inhibited?
A2: Research has shown that while plant extracts with antioxidant properties cannot prevent citral degradation itself, they can influence the formation of degradation products. [] Specifically, grape seed, pomegranate seed, green tea, and black tea extracts were found to inhibit the formation of p-methylacetophenone, the final off-odor compound. Interestingly, these extracts were found to increase the concentration of this compound and p-cymene-8-ol. This suggests that the antioxidant properties of the plant extracts interfere with the degradation pathway, likely by scavenging oxygen radicals and thus blocking the pathway from p-cymene-8-ol to p-methylacetophenone. []
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